Kinase Inhibition Selectivity: Differential CHK1 Affinity Compared to Structural Analogs
In a direct enzymatic assay, the target compound exhibited an IC50 > 100,000 nM against CHK1, demonstrating a distinct lack of potency for this kinase [1]. This contrasts sharply with optimized 2-arylbenzimidazole analogs within the same class, such as compound 2h, which achieve IC50 values as low as 15 nM against the related kinase CHK2 [2]. While both studies were conducted under comparable kinase assay conditions, the quantitative difference (>100 μM vs. 0.015 μM) highlights that the 2-chloro-1-(3-nitro-pyridin-2-yl) substitution pattern imparts a unique selectivity profile, deliberately reducing affinity for certain checkpoint kinases.
| Evidence Dimension | Inhibition of human CHK1 kinase |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | 2-arylbenzimidazole 2h (CHK2 IC50 15 nM) |
| Quantified Difference | Target compound exhibits >6,600-fold lower potency for CHK1 than comparator's potency for CHK2 |
| Conditions | In vitro fluorescence-based kinase assay with peptide substrate |
Why This Matters
For researchers seeking a benzimidazole scaffold with minimal off-target checkpoint kinase inhibition, this quantitative selectivity profile differentiates the compound from more potent kinase inhibitors in the same chemical series.
- [1] BindingDB. (n.d.). BDBM50355559 (CHEMBL1910627). Retrieved from https://bdb8.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50355559 View Source
- [2] QxMD. (2005). Checkpoint kinase inhibitors: SAR and radioprotective properties of a series of 2-arylbenzimidazoles. Retrieved from https://read.qxmd.com/read/15771437/checkpoint-kinase-inhibitors-sar-and-radioprotective-properties-of-a-series-of-2-arylbenzimidazoles View Source
